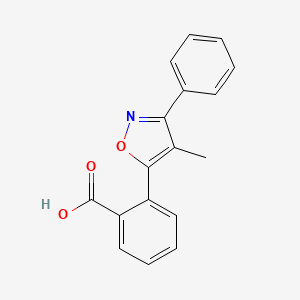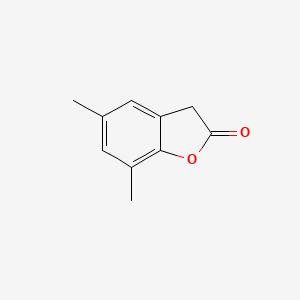
5,7-Dimethylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylbenzofuran-2(3H)-one: is an organic compound with the molecular formula C10H10O2 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,4-dimethylphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 5,7-Dimethylbenzofuran-2(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and dyes. It is also used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-5,7-dimethylbenzofuran: This compound is structurally similar but lacks the carbonyl group at the 2-position.
5,7-Dimethylbenzofuran: This compound is similar but does not have the 2(3H)-one functional group.
Uniqueness: 5,7-Dimethylbenzofuran-2(3H)-one is unique due to the presence of the carbonyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and enables a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(4-6)5-9(11)12-10/h3-4H,5H2,1-2H3 |
Clé InChI |
ZEUKRNQKSDSVFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


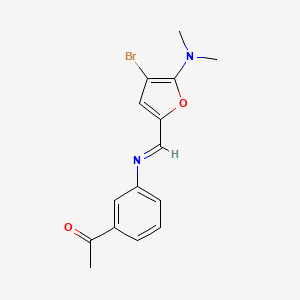
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

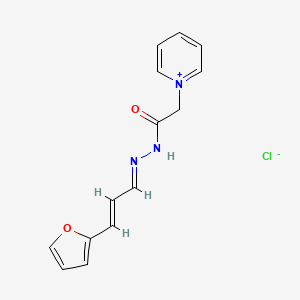

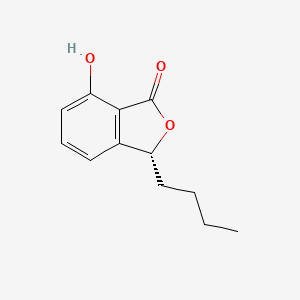
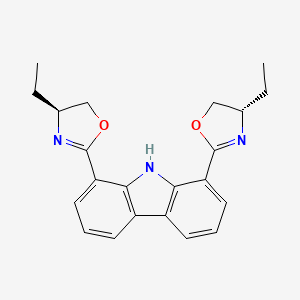
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
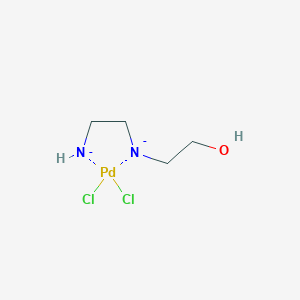
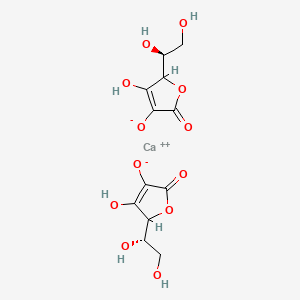

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
